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Compound of Interest

Compound Name:
(R)-1-(3-Trifluoromethylphenyl)-2-

aminopropane

CAS No.: 37577-22-3

Cat. No.: B1253822 Get Quote

Compound: (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane Common Name: (R)-

Norfenfluramine CAS Registry Number: 1886-26-6 (Racemic), 19036-73-8 (General

Reference) Molecular Weight: 203.20 g/mol Molecular Formula:

[1][2]

Executive Summary: The Structural Imperative
(R)-Norfenfluramine is the primary active metabolite of the anorectic drugs fenfluramine and

benfluorex.[2] While the parent compounds were withdrawn from global markets due to valvular

heart disease, the specific analysis of the (R)-enantiomer remains critical in forensic toxicology

and pharmacological safety studies. The (R)-isomer exhibits potent agonism at the 5-HT2B

receptor, the primary driver of drug-induced valvulopathy.[1][2]

This guide provides a rigorous spectroscopic framework for identifying and validating this

compound. Unlike standard amphetamines, the presence of the trifluoromethyl (

) group on the meta-position of the phenyl ring introduces unique spectral signatures in

F NMR and mass spectrometry that allow for high-specificity detection.
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Nuclear Magnetic Resonance (NMR) Profiling[3]
NMR analysis of (R)-norfenfluramine requires a multi-nuclear approach. While

H NMR confirms the carbon skeleton,

F NMR provides a background-free confirmation of the fluorinated moiety, essential for
distinguishing this compound from non-fluorinated amphetamine analogs.[1][2]

H NMR: The Diastereotopic Challenge
In the (R)-enantiomer, the methylene protons (

) adjacent to the chiral center are diastereotopic. They are chemically non-equivalent due to the
fixed stereocenter at C2, often appearing as a complex multiplet or distinct doublets of doublets
rather than a simple doublet.[2]

Solvent:

(Chloroform-d) with TMS internal standard.
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Position Proton Count Multiplicity

Chemical Shift
(

ppm)

Assignment
Logic

Ar-H 4H Multiplet 7.40 – 7.60

Aromatic ring

protons.[1][2]

Deshielded by

.

CH 1H Multiplet 3.15 – 3.25
Methine at chiral

center (C2).[2]

CH 2H DD / Multiplet 2.65 – 2.80

Benzylic protons.

[1][2]

Diastereotopic

splitting.

NH 2H Broad Singlet 1.30 – 1.60

Amine protons

(exchangeable

with

).[2]

CH 3H Doublet 1.10 – 1.15

Terminal methyl

group (

Hz).[2]

F NMR: The Definitive Fingerprint
The trifluoromethyl group is highly isolated electronically, providing a clean singlet. This is the

most robust method for quantification in complex mixtures as biological matrices rarely contain

endogenous fluorine.

Shift:

-62.8 to -63.0 ppm (referenced to

).[1][2]
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Multiplicity: Singlet (nominally), though high-resolution scans may show small coupling to

aromatic protons.[1][2]

C NMR & J-Coupling
The

group causes significant splitting of the aromatic carbons due to Carbon-Fluorine coupling (

).[2]

Carbon: Quartet (

ppm,

Hz).[2]

Ipso Carbon (C3): Quartet (

ppm,

Hz).[2]

Mass Spectrometry (MS): Fragmentation Logic[4][5]
In Electron Ionization (EI) MS, (R)-norfenfluramine follows the classic fragmentation pathway of

-methylated amines (amphetamines), but with a diagnostic "fluorinated benzyl" shift.[1][2]

The Alpha-Cleavage Rule
The dominant fragmentation mechanism is the rupture of the bond between the benzylic

carbon and the amine-bearing carbon (alpha-cleavage).[1] This generates a resonance-

stabilized iminium ion.[2]

Base Peak (m/z 44):

. This is the standard base peak for all amphetamine-class drugs.[1][2] It confirms the
aliphatic side chain structure but not the aromatic substitution.

Diagnostic Aromatic Fragments
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To distinguish Norfenfluramine from Amphetamine, one must look for the benzyl cation retained

after the loss of the amine fragment.

m/z 159: 3-Trifluoromethylbenzyl cation (

).[1][2] This confirms the presence of the

group on the ring.

Fragmentation Pathway Visualization
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Figure 1: Electron Ionization (EI) fragmentation pathway.[2] The m/z 44 peak dominates, while

m/z 159 provides structural specificity.[1]

Chiral Discrimination: Separating (R) from (S)
Spectroscopy (NMR/MS) alone cannot distinguish the (R) enantiomer from the (S) enantiomer

in an achiral environment. To validate the "R" designation, Chiral HPLC is required.[1]

Chiral Stationary Phases (CSP)
Polysaccharide-based columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are the

industry standard for separating amphetamine enantiomers.[1][2]

Column: Chiralcel OD-R or OD-H.[1][2]

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[2] The amine modifier is

crucial to prevent peak tailing of the basic nitrogen.
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Derivatization Strategy (Optional but Recommended)
Direct analysis can be difficult due to weak UV absorption.[2] Derivatization with (S)-(-)-N-

(Trifluoroacetyl)prolyl chloride (TPC) converts the enantiomers into diastereomers.[1]

Reaction: (R)-Norfenfluramine + (S)-TPC

(R,S)-Amide.[1][2]

Result: The resulting diastereomers have distinct physical properties and can be separated

on standard achiral C18 columns or analyzed via NMR, where the chemical shifts will now

differ.[1]

Experimental Protocols
Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution

H and

F spectra.

Safety: Work in a fume hood.

is toxic.[1][2]

Massing: Weigh 10-15 mg of the hydrochloride salt of (R)-norfenfluramine.

Free Basing (If required): If the salt does not dissolve or broaden peaks are observed,

dissolve in 1 mL

, add 1 drop 1M NaOD, and extract with

.

Solvation: Dissolve the sample in 0.6 mL of

(containing 0.03% TMS).
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Filtration: Pass solution through a glass wool plug into the NMR tube to remove undissolved

particulates.

Acquisition:

Run

H (minimum 16 scans).[2]

Run

F (minimum 32 scans) – Set spectral window to include -60 to -70 ppm.[1][2]

Protocol B: Chiral Purity Validation (HPLC)
Objective: Confirm Enantiomeric Excess (ee%) > 98%.

Mobile Phase Prep: Mix n-Hexane and Isopropanol (98:2 v/v). Add 0.1% Diethylamine

(DEA).[2] Degas by sonication.[1][2]

Column Setup: Install Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1][2] Equilibrate at 1.0 mL/min

for 30 mins.

Detection: Set UV-Vis detector to 264 nm (absorption max for trifluoromethylbenzene

moiety).

Injection: Inject 10 µL of sample (1 mg/mL in mobile phase).

Calculation:

(Note: (R)-enantiomer typically elutes second on OD-H columns, but this must be confirmed
with a pure reference standard).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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